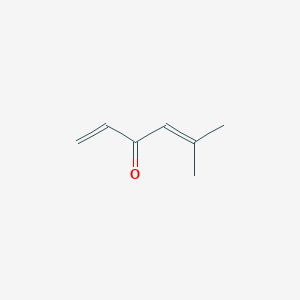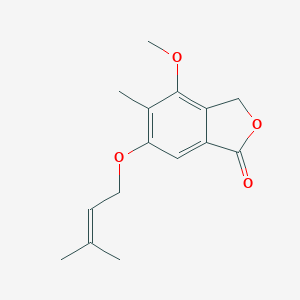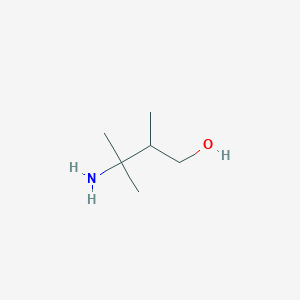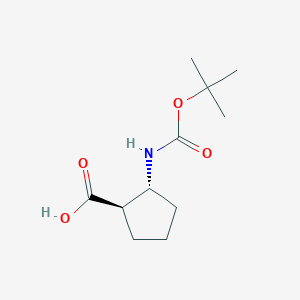![molecular formula C11H16O4 B176653 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid CAS No. 110371-27-2](/img/structure/B176653.png)
5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid is a chemical compound with the molecular formula C11H16O4 . It has a molecular weight of 214.22 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14O5/c1-14-8(13)10-3-2-9(4-10,7(11)12)5-15-6-10/h2-6H2,1H3,(H,11,12) . This indicates that the molecule contains a bicyclic structure with an ester (methoxycarbonyl) and a carboxylic acid group. The molecule contains a total of 32 bonds, including 16 non-H bonds, 2 multiple bonds, 3 rotatable bonds, and 2 double bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.22 . It is a powder and is typically stored at 4°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.Applications De Recherche Scientifique
Radiolabeling and Neuroprotective Drug Studies
Methyl 2-(methoxycarbonyl) -2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate (a compound structurally related to 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid) has been developed as a potential neuroprotective drug. This compound was labeled with C-11 and showed promising results in Positron Emission Tomography (PET) studies, indicating its ability to cross the brain-blood barrier and accumulate in cortical brain areas. This suggests its potential application in neuroimaging and neurological disorders (Yu et al., 2003).
Neuropharmacological Research
BIMU1, structurally related to the compound , demonstrated its potential in neuropharmacological research by significantly improving associative memory in rats. It acts as a 5-HT4 receptor agonist/5-HT3 antagonist, pointing towards its role in cognitive processes like learning and memory (Marchetti-Gauthier et al., 1997).
Metabolic and Cardiovascular Research
Compounds similar to 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid have been studied for their metabolic pathways and impact on cardiovascular health. For instance, the metabolic pathways of 6-chloro-5-cyclohexylindane-1-carboxylic acid in rat liver have been elucidated, providing insights into hydrocarbon oxidative metabolism (Kanai et al., 1973). Furthermore, the cardiovascular and antihypertensive activities of Hoe 498, a compound with structural similarities, have been extensively studied, revealing its potential in treating cardiovascular diseases (Schölkens et al., 1984).
Anesthetic and Analgesic Research
Methoxycarbonyl etomidate, related to the compound of interest, has been explored for its anesthetic properties. Its rapid metabolism to MOC-ECA and the subsequent pharmacological effects offer insights into recovery time and the potential use of such compounds in anesthesia (Pejo et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . As always, proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment.
Propriétés
IUPAC Name |
5-methoxycarbonylbicyclo[3.2.1]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-15-9(14)11-4-2-3-10(7-11,5-6-11)8(12)13/h2-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXFGRBVZYIIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548706 |
Source


|
| Record name | 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid | |
CAS RN |
110371-27-2 |
Source


|
| Record name | 5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)




![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)

![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)




